molecular formula C14H23N3O2S B2953981 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide CAS No. 1448052-69-4

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide

Cat. No.: B2953981
CAS No.: 1448052-69-4
M. Wt: 297.42
InChI Key: IPGSSHUQFKJLQU-UHFFFAOYSA-N
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Description

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a multifunctional structure, combining a 5-cyclopropyl-1-methyl-1H-pyrazole core with a cyclohexanesulfonamide moiety. The 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine scaffold, a key precursor in this structure, is a well-documented chemical building block with a melting point of 123-126°C . The integration of a sulfonamide group is a common strategy in inhibitor design, as this functional group can act as a key pharmacophore that confers bioactive properties by interacting with enzyme active sites. Research Applications and Value While the specific biological activity of this compound requires empirical determination, its structural components suggest significant research potential. The core pyrazole structure is found in compounds that exhibit inhibitory activity against various biological targets. For instance, a closely related benzamide-pyrazole compound has been identified as a cyclin-dependent kinase 2 (CDK2) inhibitor . CDK2 is a serine/threonine kinase that plays a crucial role in controlling the cell cycle, making it a significant target in oncology research . This indicates that the 5-cyclopropyl-1H-pyrazole scaffold is a privileged structure in the development of enzyme inhibitors. Researchers can explore this compound as a potential inhibitor for various enzymes, particularly kinases, or as a novel chemical probe to investigate biological pathways. Its value lies in its use as a key intermediate or final product for screening against therapeutic targets, structure-activity relationship (SAR) studies, and the development of new bioactive molecules. Handling and Safety This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Similar pyrazole intermediates are classified as irritants, causing skin, eye, and respiratory irritation . Researchers should consult the safety data sheet (SDS) and use appropriate personal protective equipment (PPE), including gloves and eye/face protection. Avoid breathing dust and ensure good ventilation in the handling area .

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-17-14(11-7-8-11)9-12(16-17)10-15-20(18,19)13-5-3-2-4-6-13/h9,11,13,15H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGSSHUQFKJLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2CCCCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by further functionalization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrazoles or sulfonamides.

Scientific Research Applications

Chemistry: In organic synthesis, this compound can serve as a building block for the preparation of more complex molecules. Its pyrazole core is particularly useful in the synthesis of heterocyclic compounds.

Biology: The biological activity of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide has been explored in various studies. It has shown potential as an antileishmanial and antimalarial agent.

Medicine: Due to its structural similarity to other bioactive compounds, it has been investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: In the agricultural sector, sulfonamide derivatives are used as herbicides and fungicides. This compound could be developed into a new class of agrochemicals.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The sulfonamide group may inhibit bacterial growth by interfering with folate synthesis.

Comparison with Similar Compounds

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 1788682-09-6)

  • Core Structure : Shares the 5-cyclopropyl-1-methylpyrazole moiety with the target compound but replaces the cyclohexanesulfonamide with a piperidine-4-carboxamide group and a furan-2-ylmethyl substituent.
  • Molecular Weight : 420.5 (C₂₀H₂₈N₄O₄S) vs. the target’s estimated lower molecular weight (due to the absence of the larger piperidine and furan groups).
  • Functional Groups: The sulfonyl group in this analog is part of a methylsulfonyl-piperidine system, whereas the target features a sulfonamide directly attached to cyclohexane.

2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide ()

  • Core Structure : Pyrazole with a phenyl group at position 5 and a trimethylacetamide substituent.
  • Key Differences : The target’s cyclohexanesulfonamide group is more polar and acidic than the trimethylacetamide, which may enhance solubility in aqueous environments. The cyclopropyl group in the target may reduce steric hindrance compared to the phenyl group in this analog .

Benzimidazole Derivatives ()

  • Core Structure : Benzimidazole (fused benzene and imidazole rings) vs. pyrazole.
  • Functional Groups : Derivatives like B1 (N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) feature aniline and methoxy groups, contrasting with the target’s sulfonamide and cyclopropane.

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Functional Groups Reference
Target Compound Pyrazole Cyclopropyl, Cyclohexanesulfonamide Not Available Sulfonamide, Cycloalkyl N/A
N-...piperidine-4-carboxamide () Pyrazole Cyclopropyl, Piperidine-carboxamide 420.5 Carboxamide, Sulfonyl
11a () Pyrazole Phenyl, Trimethylacetamide Not Available Acetamide, Aryl
B1 () Benzimidazole 4-Methoxyaniline Not Available Amine, Methoxy

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanesulfonamide core with a pyrazole moiety that includes a cyclopropyl group. This structural configuration is believed to enhance its interaction with biological targets, particularly in the context of cancer therapy and enzyme inhibition.

Biological Activity Overview

This compound exhibits a range of biological activities:

Activity Type Description
Antitumor Activity Inhibits cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
Enzyme Inhibition Potential inhibitor of specific protein kinases involved in oncogenesis.
Antimicrobial Effects Shows activity against various bacterial strains, indicating potential as an antibiotic.

The compound's mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), which play a pivotal role in regulating the cell cycle. Preliminary studies indicate that it has an IC50 value of approximately 290 nM against CDK2, suggesting significant potency as an antitumor agent. The presence of the cyclopropyl group may contribute to its selectivity and binding affinity towards these kinases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Antitumor Efficacy : A study demonstrated that similar pyrazole derivatives exhibited significant tumor growth inhibition in xenograft models, supporting the hypothesis that this class of compounds can effectively target cancer cells .
  • Kinase Inhibition Profile : Research has shown that compounds with similar structural motifs preferentially bind to active conformations of protein kinases, enhancing their inhibitory effects on tumor growth. This suggests that this compound may share this beneficial characteristic.
  • Antimicrobial Activity : A derivative featuring a related pyrazole structure demonstrated promising antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity for compounds within this chemical class .

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